molecular formula C11H11NS B13497524 1-(Ethylsulfanyl)isoquinoline

1-(Ethylsulfanyl)isoquinoline

Cat. No.: B13497524
M. Wt: 189.28 g/mol
InChI Key: KXHBLBNJTOIXPE-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)isoquinoline is a synthetic isoquinoline derivative offered for research and development purposes. Isoquinolines are a significant class of heterocyclic compounds known for their wide range of biological activities, serving as key scaffolds in developing new therapeutic agents . This compound features an ethylsulfanyl substituent, which may influence its electronic properties and reactivity, making it a valuable intermediate for further chemical synthesis . Potential research applications for this building block include use in medicinal chemistry for the exploration of new bioactive molecules and in materials science for the creation of novel functional materials . The product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the specific product data sheet for detailed handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

1-ethylsulfanylisoquinoline

InChI

InChI=1S/C11H11NS/c1-2-13-11-10-6-4-3-5-9(10)7-8-12-11/h3-8H,2H2,1H3

InChI Key

KXHBLBNJTOIXPE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=CC2=CC=CC=C21

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Ethylsulfanyl Isoquinoline and Its Structural Analogs

Direct Ethylsulfanyl Group Introduction at the Isoquinoline (B145761) C1 Position

The most direct approaches to 1-(ethylsulfanyl)isoquinoline (B6248249) involve the formation of a carbon-sulfur bond at the C1 position of a pre-existing isoquinoline core. These methods typically rely on the inherent electrophilicity of the C1 position, which is activated by the nitrogen atom in the ring.

Nucleophilic Substitution Routes on 1-Haloisoquinolines

A classical and widely applicable method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction on 1-haloisoquinolines. The C1 position of the isoquinoline ring is electron-deficient and thus susceptible to attack by nucleophiles, especially when a good leaving group like a halogen is present.

The general reaction involves treating a 1-haloisoquinoline, such as 1-chloroisoquinoline (B32320) or 1-bromoisoquinoline, with an ethylthiolate source. Sodium ethanethiolate (NaSEt), which can be readily prepared from ethanethiol (B150549) and a base like sodium hydride, is a common nucleophile for this transformation. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the reactants and promote the substitution reaction.

While direct literature examples for the synthesis of this compound via this route are not extensively detailed, the high reactivity of 1-haloisoquinolines towards various nucleophiles is well-established. For instance, the reaction of 1-chloroisoquinoline with various amines and other nucleophiles proceeds readily. A related transformation has been reported for the synthesis of 3-ethylthio-5,6,7,8-tetrahydroisoquinoline derivatives, where a tetrahydroisoquinoline-3(2H)-thione is reacted with ethyl iodide in the presence of a base, demonstrating the formation of the ethylthioether linkage on a reduced isoquinoline system. nih.govacs.org

Table 1: Representative Conditions for Nucleophilic Substitution on Isoquinoline Precursors

Starting MaterialReagentProductReference
7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thioneEthyl iodide, Sodium acetate7-acetyl-4-cyano-3-ethylthio-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile nih.govacs.org

It is important to note that the reaction conditions, such as temperature and reaction time, may need to be optimized depending on the specific halogen present on the isoquinoline ring (I > Br > Cl in terms of leaving group ability).

Thiolation and Sulfenylation Reactions of Isoquinoline Precursors

Direct thiolation or sulfenylation of the isoquinoline C-H bond at the C1 position represents a more atom-economical approach, as it avoids the pre-functionalization required for SNAr reactions. However, these reactions often require specific catalysts or activating conditions to achieve regioselectivity.

A significant advancement in the synthesis of 1-thio-substituted isoquinolines was reported by Wen and co-workers, who developed a copper-catalyzed tandem arylation-cyclization process starting from isothiocyanates. nih.govacs.org While this method was demonstrated for the synthesis of 1-(arylthio)isoquinolines and 1-(methylthio)isoquinoline, the underlying principles are highly relevant for the synthesis of this compound. In the case of 1-(methylthio)isoquinoline synthesis, the reaction proceeds under metal-free conditions using methyl triflate (MeOTf). It is conceivable that a similar reaction with ethyl triflate could yield the desired this compound. nih.govacs.org

Table 2: Synthesis of 1-Thio-Substituted Isoquinolines via Tandem Cyclization of Isothiocyanates

Isothiocyanate PrecursorReagentProductYieldReference
2-(1-isothiocyanatoethyl)benzeneMeOTf, K₂CO₃1-(Methylthio)-3-methylisoquinoline85% nih.govacs.org
2-(isothiocyanatomethyl)benzeneMeOTf, K₂CO₃1-(Methylthio)isoquinoline82% nih.govacs.org
2-(isothiocyanatomethyl)benzeneDiphenyliodonium triflate, CuI, K₂CO₃1-(Phenylthio)isoquinoline92% nih.govacs.org

Radical-mediated C-H functionalization is another potential route. While direct C1-ethylsulfenylation of isoquinoline is not explicitly documented, related radical sulfenylation reactions on other heterocyclic systems are known. These reactions typically involve the generation of an ethylthiyl radical (EtS•) from a suitable precursor, which then adds to the electron-deficient C1 position of the isoquinoline ring.

Synthesis via Functionalization of Pre-existing Ethylsulfanyl-Substituted Cyclic Systems

An alternative synthetic strategy involves the construction of the isoquinoline ring from an acyclic or a different cyclic precursor that already contains the ethylsulfanyl moiety. This approach is less common for the synthesis of this compound itself but is a valid strategy in heterocyclic chemistry.

Multi-Component Reactions and Cascade Cyclizations in the Construction of this compound Frameworks

Multi-component reactions (MCRs) and cascade cyclizations offer efficient and atom-economical pathways to complex heterocyclic structures from simple starting materials in a single operation. Several such reactions have been developed for the synthesis of substituted isoquinolines, with some providing access to thio-substituted derivatives.

A one-pot multicomponent condensation for the synthesis of 3-(alkylsulfanyl)-5,6,7,8-tetrahydroisoquinolines has been reported. lgpu.org This reaction involves the condensation of a 1,3-dicarbonyl compound, 2-cyanoethanethioamide, and an alkyl halide. Although this method yields a partially hydrogenated and differently substituted isoquinoline, it demonstrates the principle of constructing the core with a thioether substituent in a single step.

A rhodium-catalyzed carbothiolation of alkynes with ortho-ketone-bearing aryl methyl sulfides has been developed as a route to highly substituted isoquinolines. organic-chemistry.orgacs.org This cascade process involves the addition of the C-S and C-C bonds across the alkyne, followed by cyclization to form the isoquinoline ring. While demonstrated with methyl sulfides, this methodology could potentially be adapted for ethylsulfanyl-containing starting materials.

Table 3: Examples of Multi-Component and Cascade Reactions for the Synthesis of Thio-Substituted Isoquinoline Analogs

Starting MaterialsKey Reagents/CatalystProduct TypeReference
3-Aryl-2,4-diacetyl-5-hydroxy-5-methylcyclohexan-1-one, 2-Cyanoethanethioamide, Alkyl halidesMorpholine3-(Alkylsulfanyl)-5,6,7,8-tetrahydroisoquinolines lgpu.org
ortho-Ketone-bearing aryl methyl sulfide (B99878), Terminal alkyneRh(I) catalystSubstituted isoquinolines organic-chemistry.orgacs.org
Isoquinoline, Phenacyl bromide, Thiocyanate-Fully substituted imidazo[1,2-a]pyridines (related system) acs.org

These examples highlight the potential of MCRs and cascade reactions to access complex isoquinoline structures, including those with sulfur-containing substituents. Further research could adapt these methods for the specific synthesis of this compound.

Stereoselective and Asymmetric Synthetic Approaches to Chiral Derivatives of this compound (if applicable to existing literature)

The development of stereoselective and asymmetric methods for the synthesis of chiral isoquinoline derivatives is a highly active area of research, particularly for the synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinolines, which are common motifs in natural products and pharmaceuticals. rsc.orgnih.govrsc.orgnih.gov While the direct asymmetric synthesis of the aromatic this compound is not applicable as the C1 carbon is not a stereocenter, the synthesis of its chiral reduced derivatives, such as (R)- or (S)-1-(ethylsulfanyl)-1,2,3,4-tetrahydroisoquinoline, is of significant interest.

Several general strategies for the asymmetric synthesis of C1-chiral tetrahydroisoquinolines have been established and could potentially be applied to the synthesis of chiral 1-(ethylsulfanyl)tetrahydroisoquinolines:

Enantioselective Reduction of Dihydroisoquinolines: A common approach involves the enantioselective reduction of a 1-substituted-3,4-dihydroisoquinoline precursor. nih.govrsc.org For the synthesis of chiral 1-(ethylsulfanyl)tetrahydroisoquinoline, this would entail the preparation of 1-(ethylsulfanyl)-3,4-dihydroisoquinoline, followed by reduction using a chiral reducing agent or a catalyst system, such as a chiral phosphine-metal complex with hydrogen.

Asymmetric Pictet-Spengler Reaction: The Pictet-Spengler reaction, which involves the condensation of a phenethylamine (B48288) with an aldehyde or ketone followed by cyclization, can be rendered asymmetric by using a chiral catalyst, such as a chiral phosphoric acid. researchgate.net A potential route could involve a phenethylamine reacting with an aldehyde equivalent that would lead to the introduction of the ethylsulfanyl group.

Asymmetric Addition to Imines: Chiral catalysts can also be used to control the stereoselective addition of nucleophiles to the C=N bond of a dihydroisoquinoline or a related imine.

Although no specific examples for the asymmetric synthesis of chiral this compound derivatives are found in the current literature, the well-established methodologies for other C1-substituted analogs provide a strong foundation for the future development of such synthetic routes.

Chemical Reactivity and Mechanistic Investigations of 1 Ethylsulfanyl Isoquinoline

Reactions Involving the Ethylsulfanyl Moiety

The ethylsulfanyl group provides a versatile handle for synthetic transformations, allowing for modifications at the sulfur atom, cleavage of the C1-sulfur bond, and oxidative reactions.

Common oxidizing agents are employed for these transformations. For instance, the oxidation of similar thioether-substituted heterocycles is often achieved using reagents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). evitachem.comsmolecule.com The controlled use of one equivalent of the oxidant at lower temperatures generally favors the formation of the sulfoxide (B87167), 1-(Ethylsulfinyl)isoquinoline. The introduction of a second equivalent of the oxidant or the use of more forcing conditions leads to the formation of the sulfone, 1-(Ethylsulfonyl)isoquinoline. These oxidized derivatives are valuable intermediates; for example, sulfonyl groups are excellent leaving groups in nucleophilic substitution reactions.

Table 1: Oxidative Transformations of 1-(Ethylsulfanyl)isoquinoline (B6248249)

Starting MaterialReagentProductTypical Conditions
This compoundm-CPBA (1 equiv.)1-(Ethylsulfinyl)isoquinolineCH₂Cl₂, low temperature
This compoundH₂O₂ / Acetic Acid1-(Ethylsulfonyl)isoquinolineHeating
1-(Ethylsulfinyl)isoquinolinem-CPBA (1 equiv.)1-(Ethylsulfonyl)isoquinolineCH₂Cl₂, room temperature

The carbon-sulfur bond at the C1 position can be cleaved through various desulfurization or substitution reactions. Desulfurization, the complete removal of the ethylsulfanyl group and its replacement with a hydrogen atom, can be accomplished using reductive methods. A classic method for this transformation is the use of Raney Nickel, which effectively cleaves C-S bonds to yield the parent isoquinoline (B145761). This reaction is a powerful tool for removing the directing influence of the thioether group after it has been utilized in a synthetic sequence.

Alternatively, the ethylsulfanyl group can be displaced by various nucleophiles in substitution reactions. evitachem.com The C1 position of the isoquinoline ring is electron-deficient and thus susceptible to nucleophilic attack, a feature that is exploited in these transformations. For the ethylsulfanyl group to function as a leaving group, it often requires activation, for example, through oxidation to the corresponding sulfone, which is a much better leaving group. Another strategy involves activation of the isoquinoline ring itself, for instance by N-alkylation, to further enhance the electrophilicity of the C1 position.

Table 2: C1-Sulfur Bond Cleavage Reactions

Reaction TypeReagent/ConditionsProduct
DesulfurizationRaney Nickel, Ethanol, RefluxIsoquinoline
Nucleophilic Substitution1. Oxidation to sulfone2. Nu⁻ (e.g., RO⁻, R₂NH)1-Substituted Isoquinoline

The lone pairs of electrons on the sulfur atom of the thioether allow it to act as a nucleophile, reacting with electrophiles to form sulfonium (B1226848) salts. acs.org The reaction with alkyl halides, such as methyl iodide, results in the formation of a trialkylsulfonium salt. researchgate.net

This reaction transforms the neutral thioether into a positively charged sulfonium group, which has profoundly different electronic and reactivity characteristics. Sulfonium salts are versatile synthetic intermediates. nih.gov For example, they can act as alkylating agents or undergo elimination reactions. The formation of S-(alkenyl) sulfonium salts is a key step in various synthetic methodologies, where the salt acts as a Michael acceptor. nih.gov In the context of this compound, the formation of an S-ethyl-S-(isoquinolin-1-yl)sulfonium salt would significantly increase the acidity of the α-protons on the ethyl group and could serve as a precursor for sulfur ylides.

Reactivity of the Isoquinoline Core Influenced by the C1-Ethylsulfanyl Group

The C1-ethylsulfanyl substituent exerts a significant electronic influence on the isoquinoline ring system, affecting the regioselectivity and rate of reactions on both the benzenoid and pyridinoid portions of the molecule.

In isoquinoline itself, electrophilic aromatic substitution (SEAr) occurs preferentially on the electron-rich benzenoid ring rather than the electron-deficient pyridinoid ring. imperial.ac.ukcutm.ac.in The primary sites of substitution are the C5 and C8 positions. imperial.ac.ukcutm.ac.in The presence of the C1-ethylsulfanyl group, an electron-donating substituent, is expected to further activate the ring system towards electrophilic attack.

While the thioether is an ortho-, para-directing group in simple benzene (B151609) systems, its influence in the fused isoquinoline system directs electrophiles to specific positions on the benzenoid ring. The C1-substituent is anticipated to enhance the reactivity at the C5 and C8 positions, with the precise regioselectivity depending on the specific electrophile and reaction conditions. For example, nitration or halogenation would be expected to yield a mixture of 5- and 8-substituted products. The quantitative reactivity order for electrophilic attack on neutral isoquinoline is reported as 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org The C1-thioether group would modify this intrinsic reactivity pattern, primarily by enhancing the nucleophilicity of the benzenoid ring.

The disruption of aromaticity in the isoquinoline nucleus through nucleophilic addition is a powerful strategy for generating complex, three-dimensional molecular structures from flat aromatic precursors. nih.govacs.org In unsubstituted isoquinoline, nucleophilic attack typically occurs at the electrophilic C1 position. quimicaorganica.orgiust.ac.ir The presence of the ethylsulfanyl group at C1 fundamentally alters this reactivity. Direct nucleophilic attack at C1 is blocked unless the ethylsulfanyl group (or a derivative like a sulfone) can act as a leaving group.

More commonly, dearomatization is achieved by first activating the isoquinoline nitrogen, for example, by forming an N-acyl or N-alkyl isoquinolinium salt. This activation significantly enhances the electrophilicity of the ring, particularly at the C1 and C3 positions. A nucleophile can then add to the ring, leading to a non-aromatic dihydroisoquinoline derivative. nih.gov Anion-binding catalysis has been successfully used for the enantioselective dearomatization of isoquinolines using silyl (B83357) phosphites as nucleophiles. rsc.orgresearchgate.net In the case of this compound, after N-activation, a nucleophile could potentially add at C3, or it could induce a cascade where the ethylsulfanyl group is ultimately eliminated. These dearomatization processes are thermodynamically challenging due to the loss of aromatic stabilization energy but can be driven by the irreversible formation of strong covalent bonds. acs.org

Cycloaddition and Annulation Reactions Involving the Heterocycle

The isoquinoline framework, a key structural motif in numerous natural products and pharmaceuticals, can be synthesized and functionalized through a variety of cycloaddition and annulation reactions. acs.orgwikipedia.org While specific studies focusing solely on this compound in these reaction classes are not extensively detailed in the provided results, the reactivity of the broader isoquinoline family provides a strong indication of its potential transformations.

Rhodium-catalyzed C-H activation and annulation reactions represent an efficient pathway for the synthesis of isoquinolone derivatives. evitachem.com This methodology allows for the construction of the isoquinoline core from simpler precursors. Another powerful approach involves the aza-Diels-Alder reaction. For instance, aza-dienes have been shown to undergo cycloaddition with arynes to produce fused isoquinolines. acs.org This reaction proceeds through a [4+2] cycloaddition followed by an aromatization step to yield the final heteroaromatic product. acs.org The efficiency of these reactions can be influenced by the electronic nature of the substituents on the reacting partners. acs.org

Furthermore, the synthesis of isoquinolines can be achieved through metal-free annulation reactions, such as the reaction between secondary eneamides and arynes. acs.org Transition metal-catalyzed reactions, including those involving palladium and copper, are also pivotal in constructing the isoquinoline scaffold through sequential coupling and cyclization processes. organic-chemistry.org For example, a palladium-catalyzed coupling of o-iodobenzaldehyde derivatives with terminal acetylenes, followed by a copper-catalyzed cyclization, affords isoquinolines in high yields. organic-chemistry.org

The following table summarizes cycloaddition and annulation strategies applicable to the synthesis of isoquinoline derivatives:

Reaction Type Reactants Catalyst/Conditions Product Reference
Rhodium-Catalyzed Annulation-Rhodium catalystsIsoquinolones evitachem.com
Aza-Diels-Alder ReactionAza-dienes, ArynesHeat, Oxidizing agent (e.g., MnO₂)Fused Isoquinolines acs.org
Metal-Free AnnulationSecondary eneamides, Arynes-Isoquinolines acs.org
Palladium/Copper-Catalyzed Cyclizationo-Iodobenzaldehydes, Terminal alkynesPalladium and Copper catalystsIsoquinolines organic-chemistry.org
Rhodium(III)-Catalyzed AnnulationOximes, Internal alkynesRhodium(III) catalystIsoquinolines organic-chemistry.org

These examples highlight the versatility of cycloaddition and annulation reactions in accessing a wide range of substituted isoquinolines. The presence of the ethylsulfanyl group at the 1-position of the isoquinoline ring would likely influence the regioselectivity and reactivity in these transformations, a subject ripe for further investigation.

Exploration of Reaction Pathways and Intermediate Species

Understanding the reaction pathways and identifying key intermediate species are crucial for optimizing existing synthetic methods and designing new ones. For isoquinoline synthesis, several classical named reactions, such as the Bischler-Napieralski and Pictet-Spengler reactions, proceed through well-defined intermediates. wikipedia.orgpharmaguideline.comwikipedia.org

In the Bischler-Napieralski reaction, a β-arylethylamide undergoes cyclodehydration using a Lewis acid. wikipedia.org Two primary mechanistic pathways have been proposed, differing in the timing of the carbonyl oxygen elimination. wikipedia.org One mechanism involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. wikipedia.org The reaction conditions can dictate which pathway is favored. wikipedia.org For instance, the treatment of N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide with POCl₃ yields the expected dihydroisoquinoline, while using P₂O₅ can lead to a mixture of products, suggesting the formation of a spiro intermediate through cyclization at an ipso-carbon. wikipedia.org

The Pictet-Spengler synthesis involves the reaction of an arylethylamine with an aldehyde to form an imine, which then undergoes acid-catalyzed cyclization to yield a tetrahydroisoquinoline. pharmaguideline.com The formation of an iminium ion is a key step in this electrophilic cyclization process. shahucollegelatur.org.in

Modern synthetic methods also involve distinct intermediates. For example, rhodium(III)-catalyzed C-H activation of in situ generated oximes with internal alkynes proceeds to form isoquinolines. organic-chemistry.org Similarly, intramolecular aza-Wittig reactions can produce isoquinolines via aza-ylide intermediates. wikipedia.orgshahucollegelatur.org.in

The synthesis of substituted isoquinolones from ethyl 2-(alkylsulfanyl)methyl-6-methoxybenzoates and nitriles involves the generation of a benzyl (B1604629) anion intermediate upon treatment with lithium diisopropylamide (LDA). clockss.org The stability of this carbanion is crucial for its subsequent reaction with the nitrile. clockss.org

In the context of cycloaddition reactions, the aza-Diels-Alder reaction between aza-dienes and arynes proceeds through a 1,2-dihydropyrrolo[2,3-c]isoquinoline intermediate, which is then oxidized in situ to the aromatic pyrroloisoquinoline. acs.org Photoinduced tandem reactions of isoquinoline-1,3,4-triones with alkynes can proceed through a [2+2] cycloaddition to form an oxetene intermediate, which then undergoes electrocyclic ring opening and subsequent cyclization and oxidation to yield aza-polycycles. acs.org

The following table outlines key intermediates in various reactions leading to isoquinoline derivatives:

Reaction Key Intermediate(s) Reference
Bischler-Napieralski ReactionDichlorophosphoryl imine-ester, Nitrilium ion, Spiro intermediate wikipedia.org
Pictet-Spengler SynthesisIminium ion pharmaguideline.comshahucollegelatur.org.in
Rhodium(III)-Catalyzed AnnulationOxime organic-chemistry.org
Aza-Wittig ReactionAza-ylide wikipedia.orgshahucollegelatur.org.in
Isoquinolone Synthesis from BenzoatesBenzyl anion clockss.org
Aza-Diels-Alder Reaction1,2-Dihydropyrrolo[2,3-c]isoquinoline acs.org
Photoinduced Tandem ReactionOxetene acs.org

The study of these reaction pathways and the characterization of their intermediates are fundamental to advancing the synthetic chemistry of isoquinolines and their derivatives, including this compound.

Advanced Spectroscopic and X Ray Crystallographic Elucidation of 1 Ethylsulfanyl Isoquinoline Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 1-(Ethylsulfanyl)isoquinoline (B6248249), ¹H and ¹³C NMR would provide precise information on the chemical environment of each proton and carbon atom, respectively.

In a hypothetical ¹H NMR spectrum, the protons on the isoquinoline (B145761) ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts and coupling constants (J-values) would allow for the assignment of each proton, confirming the substitution pattern. For instance, the proton at position 3 (H-3) and 4 (H-4) would likely appear as doublets, coupled to each other. The protons on the benzo-fused ring (H-5, H-6, H-7, H-8) would exhibit a more complex splitting pattern. The ethyl group protons would appear in the aliphatic region, with the methylene protons (-S-CH₂-) showing a quartet coupled to the methyl protons (-CH₃), which would in turn appear as a triplet.

The ¹³C NMR spectrum would show distinct signals for each of the 11 carbon atoms in the molecule. The carbon atom C-1, being bonded to both nitrogen and sulfur, would have a characteristic chemical shift. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial to definitively assign all proton and carbon signals and confirm the connectivity of the ethylsulfanyl group at the C-1 position of the isoquinoline core.

Table 4.1.1: Hypothetical ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 Value d Value
H-4 Value d Value
H-5 Value m Value
H-6 Value m Value
H-7 Value m Value
H-8 Value m Value
-S-CH₂- Value q Value
-CH₃ Value t Value

No experimental data found in the search results.

Table 4.1.2: Hypothetical ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
C-1 Value
C-3 Value
C-4 Value
C-4a Value
C-5 Value
C-6 Value
C-7 Value
C-8 Value
C-8a Value
-S-CH₂- Value
-CH₃ Value

No experimental data found in the search results.

High-Resolution Mass Spectrometry (HRMS) for Molecular Integrity and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion ([M]+• or protonated molecule [M+H]+), the molecular formula (C₁₁H₁₁NS) can be unequivocally verified.

Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pathways of the molecule. The fragmentation pattern is a molecular fingerprint that can be used for structural confirmation. Expected fragmentation could involve the loss of the ethyl group (•CH₂CH₃), the entire ethylsulfanyl radical (•SCH₂CH₃), or cleavage of the thioether bond to produce characteristic fragments of the isoquinoline core. Analysis of these fragments provides insight into the molecule's stability and bonding.

Table 4.2.1: Hypothetical HRMS Data for this compound

Ion Calculated m/z Observed m/z
[M]+• Value Value
[M+H]+ Value Value

No experimental data found in the search results.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles.

This analysis would confirm the planarity of the isoquinoline ring system and determine the conformation of the ethylsulfanyl substituent relative to the ring. Key parameters such as the C1-S bond length and the C-S-C bond angle would be accurately measured. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as π-π stacking or C-H···S interactions, which govern the solid-state architecture.

Table 4.3.1: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) Value
β (°) Value
γ (°) Value
Volume (ų) Value
Z Value

No experimental data found in the search results.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis in Mechanistic Contexts

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show characteristic peaks for C-H stretching of the aromatic isoquinoline ring (above 3000 cm⁻¹) and the aliphatic ethyl group (below 3000 cm⁻¹). Aromatic C=C and C=N stretching vibrations would appear in the 1600-1450 cm⁻¹ region. C-S stretching vibrations typically appear as weaker bands in the 800-600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong signals in Raman spectra. The C-S bond, being relatively polarizable, might also show a distinct Raman signal. Comparing the IR and Raman spectra can help in assigning vibrational modes based on their symmetry properties.

Table 4.4.1: Hypothetical Vibrational Spectroscopy Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch >3000 IR, Raman
Aliphatic C-H Stretch <3000 IR, Raman
Aromatic C=C/C=N Stretch 1600-1450 IR, Raman
CH₂ Bend ~1450 IR
C-S Stretch 800-600 IR, Raman

No experimental data found in the search results.

Computational and Theoretical Studies on 1 Ethylsulfanyl Isoquinoline

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental in elucidating the electronic structure and bonding characteristics of molecules like 1-(Ethylsulfanyl)isoquinoline (B6248249). Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's properties.

The electronic structure of this compound is characterized by the delocalized π-system of the isoquinoline (B145761) ring and the influence of the electron-donating ethylsulfanyl substituent at the C1 position. The sulfur atom, with its lone pairs of electrons, is expected to participate in π-conjugation with the isoquinoline ring, thereby affecting the electron density distribution across the molecule.

Natural Bond Orbital (NBO) analysis is a common technique used to study charge transfer and orbital interactions. For this compound, NBO analysis would likely reveal significant hyperconjugative interactions between the sulfur lone pairs and the π* orbitals of the isoquinoline ring. These interactions contribute to the stability of the molecule and influence its chemical reactivity.

The bonding in this compound can be described in terms of localized and delocalized orbitals. The σ-framework is formed by the overlap of sp² hybridized carbon and nitrogen atoms in the ring and sp³ hybridized carbons in the ethyl group. The π-system is formed by the overlap of p-orbitals on the aromatic rings. The C-S bond will have a specific length and strength that can be calculated and compared to experimental data if available.

Illustrative data on bond lengths and angles for a related isoquinoline derivative, as determined by DFT calculations, are presented in the table below. Similar calculations for this compound would provide precise values for its geometric parameters.

Table 1: Calculated Geometric Parameters for an Isoquinoline Derivative (Illustrative)
ParameterCalculated Value (Å or °)
C1-N2 Bond Length1.315
N2-C3 Bond Length1.378
C1-S Bond Length1.770 (estimated)
C1-N2-C3 Bond Angle117.5

Density Functional Theory (DFT) for Tautomerization and Conformational Landscape Analysis

Density Functional Theory (DFT) is a powerful tool for investigating the potential tautomerism and the conformational landscape of this compound. While tautomerism is less common for this specific structure, the conformational flexibility of the ethylsulfanyl group is a key area of study.

The rotation around the C1-S and S-C(ethyl) bonds gives rise to different conformers. DFT calculations can be used to map the potential energy surface (PES) by systematically rotating these bonds and calculating the energy of each resulting conformation. This analysis helps to identify the most stable conformers (global and local minima) and the energy barriers for interconversion between them (transition states).

For the ethylsulfanyl group, different staggered and eclipsed conformations would be considered. The most stable conformer would likely be one that minimizes steric hindrance and maximizes favorable electronic interactions. The relative energies of these conformers determine their population at a given temperature.

In some related heterocyclic thioethers, tautomerism can occur, for example, between thione and thiol forms. While less likely for this compound, DFT calculations could definitively explore the energetics of any potential proton transfer to determine if any tautomeric forms are energetically accessible.

The table below illustrates the kind of data that would be generated from a DFT conformational analysis of a flexible molecule, showing the relative energies of different conformers.

Table 2: Illustrative Relative Energies of Conformers of an Aryl Ethyl Thioether
ConformerDihedral Angle (C-C-S-C)Relative Energy (kcal/mol)
Anti-periplanar180°0.00 (most stable)
Syn-clinal (gauche)60°0.85
Syn-periplanar4.50 (transition state)

Theoretical Investigation of Reaction Mechanisms and Transition States

Theoretical methods, particularly DFT, are invaluable for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.

The presence of the electron-rich sulfur atom and the nitrogen heteroatom in the isoquinoline ring suggests several potential reaction pathways. For example, the sulfur atom could be susceptible to oxidation, and the isoquinoline nitrogen could act as a nucleophile or a base.

For a given reaction, computational chemists can locate the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and products.

For instance, the mechanism of electrophilic substitution on the isoquinoline ring could be studied. DFT calculations would help to predict the most likely site of attack by comparing the activation energies for substitution at different positions. The ethylsulfanyl group at C1 would act as an ortho-, para-director for the benzene (B151609) part of the ring system, although reactivity would also be influenced by the nitrogen atom.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These calculated shifts, when scaled and compared to experimental data, can help in the assignment of complex spectra and confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated vibrational spectrum can be compared with experimental IR and Raman spectra to assign the observed bands to specific molecular vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. This can help in understanding the electronic transitions occurring within the molecule.

The table below provides an example of how calculated and experimental spectroscopic data can be compared for a related heterocyclic compound.

Table 3: Comparison of Calculated and Experimental Spectroscopic Data for a Substituted Isoquinoline (Illustrative)
Spectroscopic DataCalculated ValueExperimental Value
¹³C NMR Chemical Shift (C1)155.2 ppm154.8 ppm
IR Stretching Frequency (C=N)1625 cm⁻¹1620 cm⁻¹
UV-Vis Absorption Maximum (λmax)315 nm318 nm

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase and their interactions with other molecules.

For this compound, MD simulations could be used to study its behavior in different solvents. By simulating a box containing many molecules of the compound and the solvent, one can study properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This can provide a detailed picture of the solvation shell around the molecule.

If this compound were to be studied for its potential as a ligand for a biological target, MD simulations would be crucial for understanding the dynamics of the ligand-protein complex. These simulations can reveal the stability of the binding pose, the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and π-π stacking), and the conformational changes that occur upon binding.

Applications of 1 Ethylsulfanyl Isoquinoline in Complex Organic Synthesis

Role as a Versatile Synthetic Building Block for Fused Heterocyclic Systems

There is limited specific information available in the scientific literature detailing the use of 1-(Ethylsulfanyl)isoquinoline (B6248249) as a versatile building block for the synthesis of fused heterocyclic systems. In principle, the ethylsulfanyl group at the C1 position could function as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, providing a pathway to annulated systems. For instance, theoretical reaction pathways could involve intramolecular cyclization of a suitably functionalized side chain introduced at the nitrogen atom or at another position on the isoquinoline (B145761) ring, where the ethylsulfanyl group could be displaced to form a new heterocyclic ring. However, specific examples, reaction conditions, and yields for such transformations involving this compound are not readily found in the searched literature.

Precursor for Advanced Functional Materials

The potential of this compound as a precursor for advanced functional materials is not substantially covered in the available research. Isoquinoline derivatives, in general, have been investigated for applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as sensors. amerigoscientific.com The presence of the sulfur atom and the aromatic isoquinoline core in this compound could, in theory, impart interesting electronic or photophysical properties to polymers or other materials. However, studies detailing the synthesis and characterization of such materials derived from this specific precursor are not described in the consulted sources.

Development as a Ligand or Catalyst Component in Organometallic Reactions

The application of this compound as a ligand or a component in catalyst design for organometallic reactions is an area that also appears to be underexplored in the scientific literature. The nitrogen atom of the isoquinoline ring and the sulfur atom of the ethylsulfanyl group present potential coordination sites for metal centers. Such bidentate N,S-ligands can be valuable in catalysis. rsc.org The electronic and steric properties of the ligand could influence the reactivity and selectivity of a metallic catalyst in various transformations, such as cross-coupling reactions or asymmetric synthesis. Nevertheless, specific reports on the synthesis of organometallic complexes with this compound and their catalytic activities are not prevalent in the reviewed literature.

Application in Chiral Molecule Construction

Information regarding the application of this compound in chiral molecule construction is scarce. Chiral isoquinoline derivatives are of significant interest in asymmetric synthesis, often serving as chiral ligands or catalysts. nih.gov It is conceivable that this compound could be modified to incorporate a chiral center, or it could be used as a substrate in an enantioselective transformation. For example, asymmetric oxidation of the sulfide (B99878) to a sulfoxide (B87167) could introduce a chiral center. However, the existing body of literature does not provide specific examples or methodologies for the use of this compound in the construction of chiral molecules.

Conclusion and Future Research Directions in 1 Ethylsulfanyl Isoquinoline Chemistry

Current Challenges and Unexplored Areas in Synthesis and Reactivity

The chemistry of 1-(Ethylsulfanyl)isoquinoline (B6248249) is defined more by what is unknown than what is established. Significant challenges and unexplored territories exist in both its creation and its chemical behavior.

Challenges in Synthesis:

The primary challenge in synthesizing this compound is the lack of direct and efficient methods. The C-1 position of the isoquinoline (B145761) nucleus is electron-deficient and generally unreactive toward electrophilic substitution. rsc.org Functionalization typically relies on either nucleophilic substitution of a pre-installed leaving group (e.g., a halogen) or on modern C-H activation strategies, which are still being developed for this specific transformation.

Currently, plausible synthetic routes are inferred from related compounds. For instance, the synthesis of 1-methylthio-3-bromoisoquinoline has been achieved via the reaction of 1,3-dibromoisoquinoline (B189538) with sodium thiomethoxide. semanticscholar.org This suggests a similar nucleophilic aromatic substitution pathway could be viable for preparing this compound from 1-chloroisoquinoline (B32320) and sodium ethanethiolate. Another innovative approach involves a copper-catalyzed tandem arylation–cyclization of isothiocyanates with diaryliodonium salts to access 1-(arylthio)isoquinolines, with a metal-free variant using methyl triflate (MeOTf) yielding 1-(methylthio)isoquinolines. acs.org Adapting this latter method using an ethylating agent could provide a more advanced route.

The key challenges remain:

Substrate Availability: Many routes depend on pre-functionalized isoquinolines which may not be readily available.

Reaction Conditions: Existing methods for similar compounds can require harsh conditions or expensive, stoichiometric reagents.

Direct C-H Functionalization: The development of a catalytic method for the direct C-H sulfenylation of the isoquinoline C-1 position with an ethylthio source remains an unmet goal. nih.gov

Unexplored Areas in Reactivity:

The reactivity of this compound is almost entirely unexplored. Key areas awaiting investigation include:

The Sulfur Atom as a Functional Handle: The sulfur can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which would drastically alter the electronic properties of the molecule and its potential as a synthetic intermediate.

The Thioether as a Directing Group: Research on 1-methylthio-3-lithioisoquinoline has shown that the methylthio group can facilitate lithiation at the C-3 position, acting as a directing group. semanticscholar.org The subsequent desulfurization of these derivatives highlights its potential as a removable group, formally equivalent to a hypothetical 3-lithioisoquinoline. semanticscholar.org The capacity of the ethylsulfanyl group to play a similar role is a critical, unexplored question.

Cross-Coupling Reactions: The C-S bond could potentially participate in transition-metal-catalyzed cross-coupling reactions, allowing the ethylsulfanyl moiety to function as a leaving group for the introduction of other functionalities.

Influence on Ring Reactivity: The electronic impact of the electron-donating ethylsulfanyl group on the electrophilic and nucleophilic substitution patterns of the isoquinoline core is unknown.

Emerging Synthetic Strategies and Methodological Innovations

Future synthetic efforts will likely move away from classical multi-step sequences and toward more atom- and step-economical methods. ijpsjournal.com

Transition-Metal-Catalyzed C-H Activation: This has become a powerful tool for the functionalization of heterocycles. organic-chemistry.org A future goal would be the development of a catalytic system (e.g., using palladium, rhodium, or copper) that can directly forge the C1-S bond between an isoquinoline C-H and an ethylthio-containing reagent, such as ethanethiol (B150549) or diethyl disulfide. This would represent the most efficient and elegant solution to the synthetic challenge.

Photoredox and Electrocatalysis: These emerging fields offer pathways to conduct reactions under exceptionally mild conditions. A photocatalytic cycle could potentially generate a highly reactive sulfur-centered radical from a stable precursor, which could then engage with the isoquinoline ring. These methods align with the principles of green chemistry, reducing the reliance on harsh reagents and high temperatures. rsc.org

Flow Chemistry: For reactions involving potentially unstable intermediates or requiring precise control over reaction parameters (temperature, time), continuous flow synthesis could offer significant advantages in terms of safety, scalability, and yield optimization compared to traditional batch processing.

Table 1: Comparison of Potential Synthetic Approaches for this compound

Strategy Precursor(s) Advantages Disadvantages Status
Nucleophilic Substitution 1-Haloisoquinoline + Sodium Ethanethiolate Conceptually simple; based on known reactivity. Requires pre-functionalized starting material; potentially harsh conditions. Plausible, but not specifically reported.
Isothiocyanate Cyclization 2-Alkynylphenyl Isothiocyanate + Ethylating Agent Builds the core and installs the thioether in one tandem process. Substrate-specific; requires synthesis of isothiocyanate precursor. Method reported for methyl/aryl analogues. acs.org
Direct C-H Sulfenylation Isoquinoline + Ethylthio Source Most atom-economical and direct route. Catalytic system is undeveloped; challenges in regioselectivity (C1 vs. other positions). Aspirational; a key area for future research.
Photoredox Catalysis Isoquinoline + Sulfur Precursor Very mild reaction conditions; novel reactivity patterns. Mechanistic pathways may be complex; requires specialized equipment. Aspirational; emerging general strategy.

Potential for Novel Chemical Transformations and Applications in Materials Science

Beyond its synthesis, the potential utility of this compound lies in its unique combination of a privileged heterocyclic core and a functionalizable sulfur atom.

Novel Chemical Transformations:

The true synthetic potential of this compound will be realized when it is used as a building block. As demonstrated with its methyl analogue, its role as a precursor to 3-substituted isoquinolines via a lithiation/desulfurization sequence is a promising avenue. semanticscholar.org This strategy could unlock access to a range of 3-functionalized isoquinolines that are otherwise difficult to prepare.

Potential Applications in Materials Science:

While speculative, the molecular structure suggests several possibilities in materials science, a field where isoquinoline derivatives are already employed as organic semiconductors and fluorescent dyes. rsc.org

Organic Electronics: The presence of a polarizable sulfur atom fused to an aromatic system could impart useful electronic properties. Oxidation to the sulfone would create a strong electron-withdrawing group, potentially tuning the LUMO level of the molecule for applications in electron-transport materials.

Coordination Chemistry and Catalysis: The sulfur atom and the isoquinoline nitrogen present two potential coordination sites for metal ions. This could allow this compound to act as a novel bidentate ligand for transition metals, with applications in catalysis or the formation of luminescent metal complexes.

Corrosion Inhibition: Heterocycles containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors for metals, as they can adsorb onto the metal surface and form a protective layer. acs.org The efficacy of this compound in this context is an unexplored but plausible application area.

Table 2: Potential Future Research Directions and Their Significance

Research Area Specific Goal Potential Significance
Synthetic Methodology Develop a direct C-H ethylsulfenylation of isoquinoline. Provides the most efficient route to the target compound and related analogues; advances C-H activation chemistry.
Reactivity Studies Investigate the oxidation of the sulfur and its use as a directing group. Unlocks the compound's potential as a versatile synthetic intermediate for accessing other complex isoquinolines.
Materials Science Synthesize and study the photophysical properties of the compound and its sulfoxide/sulfone derivatives. Could lead to the discovery of novel fluorescent materials, organic semiconductors, or sensors.
Coordination Chemistry Explore its use as a ligand in transition metal complexes. May yield new catalysts or materials with unique magnetic or optical properties.

Q & A

What are the optimal synthetic methodologies for 1-(Ethylsulfanyl)isoquinoline, and how do reaction parameters affect yield and purity?

Basic Research Focus
The synthesis of this compound can be achieved via copper-catalyzed tandem arylation-cyclization using isothiocyanates and ethylating agents (e.g., ethyl triflate) under optimized conditions . Key parameters include:

  • Catalyst selection : Copper(I) iodide enhances reaction efficiency by stabilizing intermediates.
  • Solvent system : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Reactions performed at 80–100°C minimize side products.
    Yield and purity are maximized by maintaining anhydrous conditions and stoichiometric excess of the ethylating agent. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

Basic Research Focus
Critical characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Signals for the ethylsulfanyl group (δ 1.2–1.4 ppm for CH₃, δ 2.8–3.0 ppm for SCH₂) and isoquinoline protons (aromatic multiplet at δ 7.5–8.5 ppm) confirm substitution patterns .
    • ¹³C NMR : The sulfur-attached carbon (C-S) appears at δ 35–40 ppm, while the isoquinoline carbons range from δ 120–140 ppm.
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks ([M+H]⁺) with exact mass matching the theoretical formula (C₁₁H₁₁NS) .

How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Advanced Research Focus
Conflicting biological data often arise from variations in assay conditions or structural analogs. Methodological approaches include:

  • Standardized Assays : Re-evaluate activities under uniform conditions (e.g., cell lines, IC₅₀ protocols) to isolate compound-specific effects .
  • Meta-Analysis : Cross-reference pharmacological datasets (e.g., ChEMBL, PubChem) to identify trends in potency or selectivity .
  • Structural Validation : Confirm compound identity and purity via orthogonal techniques (e.g., X-ray crystallography or HPLC-MS) to rule out batch-to-batch variability .

What experimental strategies are employed to determine the mechanism of action of this compound in pharmacological models?

Advanced Research Focus
Mechanistic studies often combine:

  • In Vitro Assays : Mitochondrial membrane potential assays (JC-1 staining) and caspase-3/7 activation tests assess apoptosis induction .
  • Molecular Docking : Computational modeling (AutoDock Vina) predicts binding affinities to targets like kinases or inflammatory mediators (e.g., COX-2) .
  • Gene Knockdown : siRNA silencing of suspected targets (e.g., Bcl-2) validates compound dependency in apoptotic pathways .

In designing SAR studies for this compound, what substituent variations are critical to assess for optimizing target affinity?

Advanced Research Focus
Key substituent modifications include:

  • Sulfanyl Group Optimization : Comparing ethyl vs. bulkier alkyl/aryl groups to evaluate steric effects on target binding .
  • Isoquinoline Core Modifications : Introducing electron-withdrawing groups (e.g., nitro) at C-3/C-4 positions to enhance π-π stacking with protein pockets .
  • Hybrid Derivatives : Merging with bioactive fragments (e.g., indole or fluorene) to exploit synergistic interactions .

What are the challenges in ensuring regioselectivity during the functionalization of this compound, and how can they be addressed methodologically?

Advanced Research Focus
Regioselectivity challenges arise due to the isoquinoline core’s electronic asymmetry. Solutions include:

  • Directed Metalation : Use of directing groups (e.g., amides) to guide C–H functionalization at specific positions .
  • Protecting Group Strategies : Temporary protection of the sulfanyl group (e.g., as a tert-butyl thioether) prevents unwanted side reactions during derivatization .
  • Transition Metal Catalysis : Palladium-mediated cross-couplings (Suzuki-Miyaura) enable selective arylations at electron-rich positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.